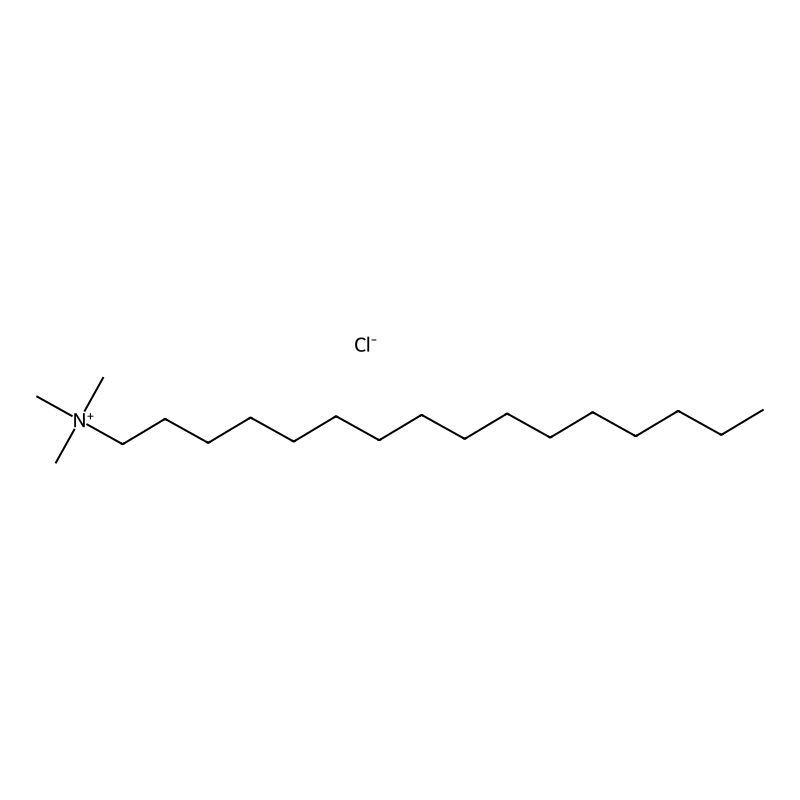

Hexadecyltrimethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Materials

Preparation of Aerogels

CTAC can act as a template for the synthesis of Polymethylsilsesquioxane (PMSQ) aerogels, which are low-density, highly porous materials with potential applications in catalysis, insulation, and sensors .

Mesoporous Silica Formation

CTAC, in combination with other surfactants like cetyltrimethylammonium bromide (CTAB), can be used to create rod-like mesoporous silica from sodium silicate precursors. These materials possess well-defined pore structures and high surface areas, making them valuable for applications in drug delivery, catalysis, and separation .

Synthesis of MCM-41

CTAC serves as a precursor for synthesizing MCM-41, a type of uniform mesoporous material at room temperature through a two-step sol-gel process. MCM-41 finds applications in catalysis, adsorption, and separation due to its ordered pore structure and large surface area .

Analytical Chemistry

- Iodine and Iodide Detection: CTAC plays a role in determining the concentration of iodine and iodide in commercial gargle products using luminol chemiluminescence. This method offers a sensitive and selective way to analyze these elements .

Organic Synthesis

- Catalyst for Chromene Synthesis: CTAC can act as a catalyst in the one-pot synthesis of 2-amino-2-chromenes from aldehydes, malononitrile, and phenols. This method provides a simple and efficient way to synthesize these heterocyclic compounds, which have potential applications in medicinal chemistry .

Hexadecyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula and a molecular weight of approximately 320 g/mol. It appears as a colorless to pale yellow liquid with an odor reminiscent of rubbing alcohol. This compound is notable for its surfactant properties, making it soluble in water and exhibiting a neutral pH around 7. It does not undergo typical acid-base reactions associated with primary, secondary, or tertiary ammonium compounds, which contributes to its stability in various chemical environments .

- Skin and eye irritation: CTAC can cause skin and eye irritation upon contact. It is essential to wear appropriate personal protective equipment (PPE) while handling CTAC [].

- Environmental impact: CTAC can be toxic to aquatic organisms. Proper disposal practices are crucial to minimize environmental impact [].

Hexadecyltrimethylammonium chloride primarily participates in reactions typical of quaternary ammonium salts. These compounds can act as catalysts in organic reactions but do not function as oxidizing or reducing agents. They are known to react with acids, leading to the formation of solutions that contain moderate concentrations of hydrogen ions, resulting in a pH less than 7. The neutralization of bases generates heat, although less than that produced by the neutralization of strong inorganic acids . Additionally, they are incompatible with strong oxidizers and reducing agents, such as metal hydrides and alkali metals .

The synthesis of hexadecyltrimethylammonium chloride typically involves the alkylation of trimethylamine with hexadecyl bromide or iodide. The general reaction can be represented as follows:

This reaction occurs under basic conditions to facilitate the substitution reaction, resulting in the formation of hexadecyltrimethylammonium chloride after subsequent treatment with hydrochloric acid to replace the halide ion with chloride .

Hexadecyltrimethylammonium chloride finds extensive use across various fields:

- Surfactants: Employed in detergents and fabric softeners due to its ability to reduce surface tension.

- Antimicrobial Agents: Utilized in disinfectants and antiseptic formulations for its bactericidal properties.

- Emulsifiers: Functions as an emulsifying agent in cosmetic formulations.

- Phase Transfer Catalysts: Acts as a catalyst in organic synthesis processes.

- Research: Used in biochemical assays and studies involving membrane interactions .

Studies have indicated that hexadecyltrimethylammonium chloride interacts significantly with biological membranes, influencing membrane fluidity and permeability. Its ability to disrupt lipid bilayers makes it a valuable tool for studying membrane dynamics and drug delivery systems. Furthermore, research has explored its interactions with various biomolecules, including proteins and nucleic acids, which may lead to novel therapeutic applications .

Hexadecyltrimethylammonium chloride shares similarities with other quaternary ammonium compounds but also exhibits unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cetyltrimethylammonium chloride | CHClN | Commonly used in cosmetics; lower chain length affects properties |

| Benzalkonium chloride | C-CHClN | Mixture of alkylbenzyldimethylammonium chlorides; broader spectrum antimicrobial activity |

| Dodecyltrimethylammonium chloride | CHClN | Shorter alkyl chain; different solubility characteristics |

| Octadecyltrimethylammonium chloride | CHClN | Longer chain; enhanced hydrophobic properties |

Hexadecyltrimethylammonium chloride is distinguished by its specific chain length (hexadecyl), which contributes to its unique surfactant and antimicrobial properties compared to other similar compounds .

The determination of critical micelle concentration represents a fundamental aspect of surfactant science, requiring precise experimental techniques and sophisticated analytical approaches. For hexadecyltrimethylammonium chloride, multiple methodologies have been developed to accurately quantify this crucial parameter [1] [2].

Conductivity-Based Methods

Conductivity measurements constitute the most widely employed technique for hexadecyltrimethylammonium chloride critical micelle concentration determination. The conventional Williams method relies on the intersection of pre-micellar and post-micellar linear segments in conductivity versus concentration plots [2]. This approach yields reliable values when the transition between these regions exhibits sharp discontinuity, typically providing critical micelle concentration values of 0.907 ± 0.04 millimolar at 25.0°C [2].

Advanced conductivity analysis employs differential methods to enhance precision. The first derivative method utilizes Boltzmann-type sigmoid fitting of dκ/dc versus surfactant concentration, proving particularly effective for systems displaying gradual transitions [2]. The second derivative approach, known as the Phillips method, applies Gaussian function fitting to d²κ/dc² data, offering superior accuracy for systems with sharp transitions [2].

The integration method, developed by Carpena and colleagues, represents the most sophisticated conductivity-based approach. This technique employs direct fitting of conductivity data using an integrated sigmoid function, demonstrating exceptional accuracy for systems with weak curvature around the critical micelle concentration [2]. The method requires careful optimization of transition width parameters to achieve optimal fitting results.

Surface Tension Methodology

Surface tension measurements provide the standard reference method for critical micelle concentration determination. The technique identifies the break point in surface tension versus logarithmic concentration plots, where further increases in surfactant concentration produce minimal surface tension reduction [3]. This method offers high accuracy but requires considerable experimental time and precise temperature control.

Optical Techniques

Fluorescence spectroscopy employs probe molecules to detect micelle formation through changes in fluorescence intensity or wavelength shifts. Pyrene serves as the most commonly used probe, exhibiting distinct spectral changes upon incorporation into micellar structures [4]. The method provides exceptional sensitivity but requires careful probe selection and concentration optimization.

Refractive index measurements offer rapid, automated critical micelle concentration determination through detection of abrupt changes in solution refractive index coinciding with micelle formation [5]. This technique demonstrates particular utility for high critical micelle concentration surfactants and provides semi-automatic data collection capabilities.

Light Scattering Approaches

Light scattering techniques simultaneously provide critical micelle concentration values and micellar size information. Static light scattering measures intensity changes accompanying micelle formation, while dynamic light scattering determines hydrodynamic radii and size distributions [6]. These methods require specialized equipment but offer comprehensive micellar characterization capabilities.

Environmental Factors in Micellization

Environmental conditions exert profound influences on hexadecyltrimethylammonium chloride micellization behavior, with temperature, solvent composition, and additive presence serving as primary determining factors.

Temperature Effect Studies

Temperature demonstrates complex effects on hexadecyltrimethylammonium chloride micellization, exhibiting non-monotonic behavior that reflects competing thermodynamic forces. Research conducted over the temperature range 25 to 160°C reveals that the critical micelle concentration increases by a factor of ten, with the degree of micelle dissociation rising from 0.35 to 0.89 [1] [7].

The temperature dependence of critical micelle concentration follows a characteristic U-shaped curve, with minimum values occurring near 25°C [8] [9]. This behavior results from the balance between hydrophobic interactions favoring micellization and electrostatic repulsions opposing aggregate formation. At low temperatures, enhanced hydrophobic interactions promote micelle formation, reducing critical micelle concentration values. As temperature increases, thermal energy disrupts structured water around hydrophobic chains, initially favoring micellization but subsequently promoting micelle dissociation at higher temperatures [8].

Thermodynamic analysis reveals that micellization transitions from an entropy-driven process at low temperatures to an enthalpy-driven process at elevated temperatures [8]. The enthalpy of micellization changes sign during this transition, becoming exothermic at higher temperatures. These thermodynamic changes reflect alterations in water structure and surfactant-solvent interactions across the temperature range.

The degree of counterion dissociation exhibits monotonic increase with temperature, indicating reduced counterion binding at elevated temperatures [7]. This behavior contributes to the observed critical micelle concentration increase, as reduced counterion binding enhances electrostatic repulsions between headgroups.

Solvent System Investigations

Solvent composition significantly influences hexadecyltrimethylammonium chloride micellization behavior, with organic co-solvents generally increasing critical micelle concentration values and altering micelle morphology.

Aqueous-Organic Solvent Systems

Addition of organic solvents to aqueous hexadecyltrimethylammonium chloride solutions typically increases critical micelle concentration values due to enhanced surfactant monomer solubility [2]. In acetonitrile-water mixtures containing 20% acetonitrile, the critical micelle concentration increases to 3.7 millimolar at 20°C, representing a four-fold increase compared to pure water [2].

The conductivity-concentration relationship in organic solvent mixtures exhibits weaker curvature around the critical micelle concentration, necessitating advanced analytical methods for accurate determination [2]. The integration method proves particularly effective for these systems, providing critical micelle concentration values with uncertainties of ±3.0% [2].

Deep Eutectic Solvent Systems

Recent investigations have explored hexadecyltrimethylammonium chloride micellization in deep eutectic solvents, revealing unique micelle morphologies and enhanced elongation compared to aqueous systems [10]. In choline chloride-malonic acid deep eutectic solvents, surfactants form elongated micelles with aspect ratios reaching 14 for long-chain surfactants [10].

The formation of elongated micelles in deep eutectic solvents results from specific interactions between surfactant headgroups and solvent components, particularly malonic acid [10]. These interactions modify the electrostatic environment at the micelle interface, promoting axial growth over radial expansion.

Additive Influence Research

Various additives exert significant influences on hexadecyltrimethylammonium chloride micellization, with effects depending on additive type, concentration, and interaction mechanisms.

Electrolyte Effects

Inorganic salts demonstrate pronounced effects on critical micelle concentration, typically reducing values through electrostatic screening mechanisms. Sodium chloride addition decreases the critical micelle concentration from 0.91 millimolar in pure water to 0.15 millimolar in 4 molar sodium chloride solutions [6]. This reduction results from counterion binding and electrostatic screening, which reduce repulsions between cationic headgroups.

The effectiveness of different salts in reducing critical micelle concentration follows the Hofmeister series, with larger, more polarizable anions providing greater screening effects [11]. The order of effectiveness typically follows: I⁻ > Br⁻ > Cl⁻ > NO₃⁻ > CH₃COO⁻, reflecting differences in counterion binding affinity and hydration.

Organic Additive Effects

Organic additives, including alcohols, urea, and other polar compounds, generally increase critical micelle concentration values by enhancing surfactant monomer solubility [12]. Short-chain alcohols demonstrate particular effectiveness in this regard, with effects proportional to alcohol concentration and chain length.

Urea exhibits complex effects on micellization, generally increasing critical micelle concentration through disruption of hydrophobic interactions and water structure [13]. The magnitude of these effects depends on urea concentration and temperature, with stronger effects observed at higher concentrations and lower temperatures.

Counter-ion Effects on Micellization

Counter-ion identity and binding affinity profoundly influence hexadecyltrimethylammonium chloride micellization behavior, affecting critical micelle concentration, aggregation numbers, and micelle morphology.

Binding Affinity Relationships

Counter-ion binding affinity to hexadecyltrimethylammonium micelles follows the sequence: I⁻ > Br⁻ > Cl⁻ > NO₃⁻ > CH₃COO⁻ [11] [14]. This order reflects the balance between electrostatic interactions, hydration effects, and polarizability. Larger, more polarizable counter-ions exhibit stronger binding due to reduced hydration and enhanced dispersion interactions.

The degree of counter-ion binding significantly influences critical micelle concentration values, with stronger binding reducing electrostatic repulsions and facilitating micelle formation [11]. Iodide counter-ions reduce the critical micelle concentration to 0.85 millimolar, while acetate counter-ions increase it to 0.92 millimolar, reflecting differences in binding strength [14].

Hydration and Size Effects

Counter-ion hydration plays a crucial role in determining binding affinity and micellization behavior. Highly hydrated counter-ions, such as fluoride and acetate, exhibit reduced binding affinity due to the energetic cost of dehydration [11]. Conversely, larger counter-ions with lower hydration energies bind more readily to micellar surfaces.

The size of hydrated counter-ions affects their ability to approach the micellar surface and provide effective charge screening. Smaller counter-ions may penetrate closer to the charged headgroups, providing more effective screening, while larger counter-ions remain more distant, reducing screening efficiency [11].

Aggregation Number Variations

Counter-ion identity significantly influences micellar aggregation numbers, with stronger binding counter-ions promoting larger aggregates [11]. Bromide counter-ions typically yield aggregation numbers of 90, while chloride counter-ions result in values of 85 [14]. This variation reflects the balance between attractive hydrophobic interactions and repulsive electrostatic forces.

The relationship between counter-ion binding and aggregation number follows theoretical predictions based on electrostatic considerations. Stronger counter-ion binding reduces the effective charge per surfactant molecule, allowing closer packing and larger aggregation numbers [11].

Micelle Characterization Methodologies

Comprehensive characterization of hexadecyltrimethylammonium chloride micelles requires multiple analytical techniques, each providing specific structural and dynamic information.

Small-Angle Scattering Techniques

Small-angle X-ray scattering and small-angle neutron scattering represent the most powerful techniques for detailed micelle structural characterization [15] [16]. These methods provide information about micelle size, shape, internal structure, and inter-micelle interactions.

Small-angle X-ray scattering primarily probes electron density differences between micelle core and aqueous medium, providing information about overall micelle dimensions and shape [15]. For hexadecyltrimethylammonium chloride, typical measurements yield core radii of 2.3 nanometers and overall micelle radii of 3.1 nanometers [17].

Small-angle neutron scattering offers superior contrast variation capabilities through deuterium substitution, enabling detailed analysis of core-shell structures and hydration layers [15]. This technique reveals shell thicknesses of approximately 0.8 nanometers for the hydrated headgroup region [17].

Dynamic Light Scattering

Dynamic light scattering provides information about micelle hydrodynamic properties, including size distributions and diffusion coefficients [6]. For hexadecyltrimethylammonium chloride, measurements typically yield hydrodynamic radii of 3.1 nanometers for spherical micelles in aqueous solutions [6].

The technique offers particular utility for monitoring micelle growth and morphological transitions as functions of concentration and environmental conditions [6]. In high salt concentrations, dynamic light scattering reveals the formation of elongated micelles with increased hydrodynamic radii [6].

Fluorescence Spectroscopy

Fluorescence spectroscopy employs probe molecules to investigate micelle microenvironments and dynamics [18]. Pyrene serves as the most commonly used probe, providing information about micelle polarity, viscosity, and aggregation numbers through intensity ratio measurements and fluorescence quenching studies [18].

The technique offers exceptional sensitivity for detecting micelle formation and monitoring structural changes. Pyrene excimer formation provides information about micelle aggregation numbers, while fluorescence anisotropy measurements reveal micelle rotational dynamics [18].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about molecular dynamics and local environments within micelles [19]. Proton nuclear magnetic resonance reveals different mobilities for surfactant segments, with headgroup protons exhibiting faster relaxation than alkyl chain protons [19].

Two-dimensional nuclear magnetic resonance techniques enable investigation of intermolecular interactions and structural arrangements within micelles. These methods provide insights into counter-ion binding sites and headgroup orientations [19].

Conductivity and Surface Tension Methods

Conductivity measurements provide information about micelle ionization degrees and counter-ion binding [2]. The ratio of post-micellar to pre-micellar conductivity slopes yields the degree of micelle dissociation, typically 0.35 for hexadecyltrimethylammonium chloride at 25°C [2].

Surface tension measurements determine surface activity and provide critical micelle concentration values [3]. The method yields surface tension values at the critical micelle concentration of approximately 35 millinewtons per meter for hexadecyltrimethylammonium chloride [3].

Physical Description

Liquid

Boiling Point

Flash Point

Density

LogP

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 3 of 9 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

68002-63-1

Wikipedia

Use Classification

Methods of Manufacturing

n-Hexadecylamine + methyl chloride (quaternisation)

Trimethylamine + cetyl chloride (quaternisation)

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic dye and pigment manufacturing

1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides: ACTIVE

THE PROPERTIES AND USES OF QUATERNARY AMMONIUM COMPD IN COSMETICS, AND ESP IN PRODUCTS FOR THE HAIR, ARE DISCUSSED.

Analytic Laboratory Methods

LOW RESOLUTION MASS SPECTROMETRY WAS USED TO IDENTIFY THE MAJOR COMPONENTS FROM THERMAL DECOMP OF 4 QUATERNARY AMMONIUM COMPD WITH GERMICIDE AND ANTISEPTIC ACTIVITY. SMALL AMOUNTS OF AMMONIUM SALTS WERE QUICKLY HEATED IN A CURIE-POINT PYROLYZER @ A GAS CHROMATOGRAPHY INLET. THE MIXT OF DECOMP GASES WERE THEN ANALYZED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.

A METHOD IS DESCRIBED FOR THE DETERMINATION OF CATIONIC SURFACTANTS, SUC AS CETYLTRIMETHYLAMMONIUM CHLORIDE, IN BIODEGRADATION TEST LIQUORS AND EFFLUENTS CONTAINING ANIONIC SURFACTANTS AND OTHER COMPONENTS WHICH INTERFERE WITH EXISTING COLORIMETRIC PROCEDURES.